rel-(3R,4S)-1-Benzyl-4-methylpiperidin-3-ol

Description

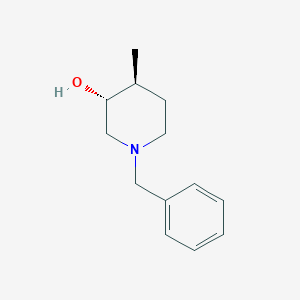

rel-(3R,4S)-1-Benzyl-4-methylpiperidin-3-ol is a chiral piperidine derivative characterized by a benzyl group at the 1-position, a methyl group at the 4-position, and a hydroxyl group at the 3-position. Its molecular formula is C₁₃H₁₉NO, with a molar mass of 205.30 g/mol. The compound’s stereochemistry (rel-(3R,4S)) plays a critical role in its physicochemical and biological properties, as minor stereochemical changes can significantly alter reactivity and interactions .

This compound is primarily utilized as a synthetic intermediate in medicinal chemistry. For example, it serves as a precursor for piperidine-based scaffolds in antiviral and enzyme inhibitor research. Its synthesis often involves multi-step protection/deprotection strategies, as seen in related piperidine derivatives (e.g., tert-butyldimethylsilyl (TBS) protection in ) .

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

(3R,4S)-1-benzyl-4-methylpiperidin-3-ol |

InChI |

InChI=1S/C13H19NO/c1-11-7-8-14(10-13(11)15)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m0/s1 |

InChI Key |

QRGQXVUZVXXWAG-AAEUAGOBSA-N |

Isomeric SMILES |

C[C@H]1CCN(C[C@@H]1O)CC2=CC=CC=C2 |

Canonical SMILES |

CC1CCN(CC1O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TRANS-1-BENZYL-4-METHYL-PIPERIDIN-3-OL typically involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process .

Industrial Production Methods: In industrial settings, the production of TRANS-1-BENZYL-4-METHYL-PIPERIDIN-3-OL may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production . The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: TRANS-1-BENZYL-4-METHYL-PIPERIDIN-3-OL undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form different piperidine derivatives.

Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different piperidine derivatives .

Scientific Research Applications

TRANS-1-BENZYL-4-METHYL-PIPERIDIN-3-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of TRANS-1-BENZYL-4-METHYL-PIPERIDIN-3-OL involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Protective Groups

Compound 10: (3R,5R)-1-Benzyloxycarbonyl-3,5-bis(tert-butyldimethylsilyloxy)piperidin-4-ol

- Core Structure : Piperidine with TBS-protected hydroxyl groups and a benzyloxycarbonyl (Cbz) group.

- Key Differences : The presence of dual TBS groups at positions 3 and 5 and a Cbz group at position 1 increases steric bulk and lipophilicity compared to the target compound.

- Applications : Intermediate in synthesizing protected piperidines for further functionalization .

rel-Benzyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate

Tetrahydroisoquinoline-Based Antivirals (trans-1 and trans-2)

- Core Structure: Tetrahydroisoquinoline fused with indole and piperazine groups.

- Key Differences: Unlike the piperidine core of the target compound, trans-1 and trans-2 feature a tetrahydroisoquinoline scaffold. Both exhibit anti-SARS-CoV-2 activity, with trans-1 showing post-entry viral inhibition .

- Structural Parallels : The benzyl and methyl groups in the target compound may mimic steric effects of trans-1’s propyl and indole groups, influencing receptor binding.

| Property | This compound | trans-1 |

|---|---|---|

| Core Structure | Piperidine | Tetrahydroisoquinoline |

| Bioactivity | Not reported | Anti-SARS-CoV-2 |

| Mechanism | N/A | Post-entry inhibition |

| Reference |

Pyrazolo-Pyridone Inhibitors (Compound 2)

- Core Structure : Pyrazolo-pyridone with fluorophenyl and methylbenzamide groups.

- Key Differences : The pyrazolo-pyridone ring system enables π-π stacking interactions, unlike the simpler piperidine in the target compound. Compound 2 acts as a DCN1/2 inhibitor with optimized oral bioavailability .

- Synthetic Comparison : Both compounds require multi-step syntheses, but Compound 2 uses glycine and pyrazol-amine precursors, whereas the target compound relies on benzyl and methyl group installations .

Stereochemical Variants and Fluorinated Analogues

Key Research Findings and Trends

Stereochemistry and Bioactivity : The rel-(3R,4S) configuration in the target compound is critical for its role as a chiral building block. Analogues with inverted stereochemistry (e.g., rel-(3S,4R)) show divergent biological profiles, as seen in fluorinated piperidines .

Substituent Effects: Benzyl Groups: Enhance lipophilicity, improving blood-brain barrier penetration in neuroactive compounds.

Synthetic Utility : The target compound’s synthesis mirrors strategies for protected piperidines (e.g., TBS in ), but its lack of complex protection steps makes it more scalable .

Biological Activity

Rel-(3R,4S)-1-benzyl-4-methylpiperidin-3-ol is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a benzyl group and a hydroxyl group. Its chemical formula is with a molecular weight of 201.30 g/mol. The stereochemistry at the 3 and 4 positions of the piperidine ring influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body:

- Target Proteins : The compound may bind to specific proteins or enzymes, altering their functions and leading to therapeutic effects.

- Biochemical Pathways : Its interactions can initiate downstream effects on various biochemical pathways, influencing cellular processes such as signaling, metabolism, and gene expression.

- Pharmacokinetics : Factors such as absorption, distribution, metabolism, and excretion (ADME) significantly impact the compound's bioavailability and efficacy.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- CNS Activity : The compound has been studied for its potential effects on the central nervous system (CNS), where it may act as a depressant or modulator of neurotransmitter systems.

- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, potentially mitigating oxidative stress in cells.

- Antimicrobial Activity : Some investigations have indicated that the compound might show antimicrobial properties against specific pathogens.

Case Studies

Several studies have explored the biological activity of this compound:

- Study 1 : A pharmacological evaluation demonstrated that the compound effectively modulated GABAergic transmission in animal models, suggesting its potential as an anxiolytic agent.

| Study | Findings | |

|---|---|---|

| Study 1 | Modulation of GABAergic transmission | Potential anxiolytic properties |

| Study 2 | Antioxidant activity measured via DPPH assay | Significant radical scavenging ability |

- Study 2 : An antioxidant activity assessment using the DPPH assay revealed that this compound exhibited significant radical scavenging properties.

Pharmacological Applications

The compound has shown promise in various pharmacological applications:

| Application | Description |

|---|---|

| Anxiolytic | Potential use in anxiety disorders due to CNS modulation |

| Antioxidant | Mitigation of oxidative stress in neurodegenerative conditions |

| Antimicrobial | Possible therapeutic agent against bacterial infections |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.